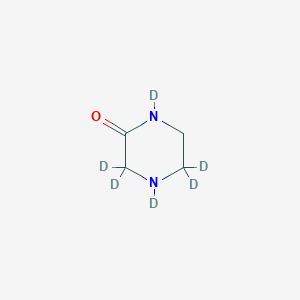
3,5-Dihydroxy-4-methylbenzoic acid hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-4-methylbenzoic acid hemihydrate is a chemically synthesized compound with potential applications in various fields of science. It is recognized for its unique molecular structure and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 3,5-Dihydroxy-4-methylbenzoic acid often involves complex molecular recognition and formation of supramolecular assemblies. Varughese and Pedireddi (2006) discussed the synthesis and structural analysis of molecular adducts of 3,5-dihydroxybenzoic acid with different compounds, highlighting the formation of hydrogen bonds and subtle differences in recognition patterns that lead to various network dimensions (Varughese & Pedireddi, 2006).
Molecular Structure Analysis
The molecular structure of 3,5-Dihydroxy-4-methylbenzoic acid and its derivatives has been extensively studied. For instance, the crystal structure of 3,4,5-trihydroxybenzoic acid derivatives was investigated by Jeffrey and Yeon (1990), who described the molecular packing and hydrogen bonding in these compounds (Jeffrey & Yeon, 1990).
Chemical Reactions and Properties
Chemical reactions involving 3,5-Dihydroxy-4-methylbenzoic acid often result in the formation of complex structures. An example is the study by Moghaddam et al. (2006), who investigated the electrochemical oxidation of related compounds and their conversion into different derivatives through electro-decarboxylation reactions (Moghaddam et al., 2006).
Physical Properties Analysis
The physical properties, such as the crystalline structure of 3,5-Dihydroxy-4-methylbenzoic acid derivatives, have been the subject of several studies. For instance, Carvalho et al. (2016) conducted a comprehensive investigation of the anhydrous form of a related compound, detailing its crystallographic data and thermal behavior (Carvalho et al., 2016).
Chemical Properties Analysis
The chemical properties of 3,5-Dihydroxy-4-methylbenzoic acid, such as its reactivity and electrostatic properties, are crucial in understanding its potential applications. Faroque et al. (2019) studied the electrostatic properties of a cocrystal salt form of a related compound, providing insights into the charge transfer and molecular assembly based on intermolecular hydrogen bonds (Faroque et al., 2019).
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Molecular Mechanisms
Gallic acid, closely related to 3,5-Dihydroxy-4-methylbenzoic acid through its structural similarity (being also known as 3,4,5-trihydroxybenzoic acid), has been extensively studied for its potent anti-inflammatory properties. Research highlights its significant pharmacological activities, including anti-inflammatory effects primarily through the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and cell infiltration. This makes gallic acid a promising candidate for treating various inflammation-related diseases, providing a theoretical basis for clinical applications and guiding future research and medicinal development (Jinrong Bai et al., 2020).
Health Aspects and Safety Evaluation
Methyl paraben, a methyl ester of p-hydroxybenzoic acid (which shares a functional group with 3,5-Dihydroxy-4-methylbenzoic acid), has been used as an antimicrobial preservative in various products for over 50 years. It is well-absorbed and rapidly excreted without evidence of accumulation, demonstrating practical non-toxicity and minimal irritancy in acute toxicity studies. This extensive review supports its continued safe use in consumer products, highlighting the importance of understanding the safety profiles of chemical compounds related to 3,5-Dihydroxy-4-methylbenzoic acid (M. Soni et al., 2002).
Environmental Impact and Behavior
The review on parabens, including esters of para-hydroxybenzoic acid (similar in structure to 3,5-Dihydroxy-4-methylbenzoic acid), sheds light on their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatment processes, low concentrations persist in effluents, surface water, and sediments due to continuous environmental introduction. Their widespread presence and potential as weak endocrine disrupter chemicals underscore the need for further studies to understand their environmental impact fully (Camille Haman et al., 2015).
Analytical Methods for Antioxidant Activity
The comprehensive review of analytical methods for determining antioxidant activity illuminates the significance of antioxidants in various fields. It critically presents important tests used to determine antioxidant activity, highlighting the detection mechanism, applicability, and pros and cons of these methods. This review aids in understanding how compounds with antioxidant properties, like derivatives of 3,5-Dihydroxy-4-methylbenzoic acid, can be analyzed and utilized in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).
Wirkmechanismus
- The primary targets of 3,5-Dihydroxy-4-methylbenzoic acid hemihydrate are not explicitly mentioned in the available literature. However, it’s essential to note that this compound is found in oyster extracts and has antioxidant activity .
Target of Action
: Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol (DHMBA) in Neuroprotection: A Review. (Source: X-MOL)
Eigenschaften
IUPAC Name |
3,5-dihydroxy-4-methylbenzoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c1-4-6(9)2-5(8(11)12)3-7(4)10;/h2-3,9-10H,1H3,(H,11,12);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUYRPLSYLCKBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxy-4-methylbenzoic acid;hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)


![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)